Tert-butyl(3-iodopropyl)carbamic acid

Beschreibung

BenchChem offers high-quality Tert-butyl(3-iodopropyl)carbamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl(3-iodopropyl)carbamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl(3-iodopropyl)carbamic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16INO2/c1-8(2,3)10(7(11)12)6-4-5-9/h4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGRIMIKJBGSKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CCCI)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Lynchpin in Bioconjugation: A Technical Guide to Tert-butyl(3-iodopropyl)carbamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Workhorse of Complex Synthesis

In the intricate landscape of modern pharmaceutical and biopharmaceutical development, the ability to selectively and efficiently link molecular entities is paramount. This guide delves into the chemistry and application of a crucial, yet often overlooked, bifunctional building block: tert-butyl(3-iodopropyl)carbamic acid . This molecule, with its inherent orthogonality, serves as a cornerstone in the construction of complex bioactive molecules, from peptide-drug conjugates to sophisticated molecular probes. Its structure, combining a stable Boc-protected amine with a reactive primary alkyl iodide, provides a reliable and versatile handle for synthetic chemists. The strategic placement of the iodine atom, an excellent leaving group, facilitates nucleophilic substitution reactions, while the acid-labile tert-butyloxycarbonyl (Boc) group offers a robust and selectively removable shield for the amine functionality. This technical guide will provide an in-depth exploration of the synthesis, characterization, and application of this versatile linker, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Decoding the Molecular Architecture: Structure and Physicochemical Properties

The utility of tert-butyl(3-iodopropyl)carbamic acid is intrinsically linked to its molecular structure. Understanding its key features is fundamental to appreciating its reactivity and applications.

Chemical Structure:

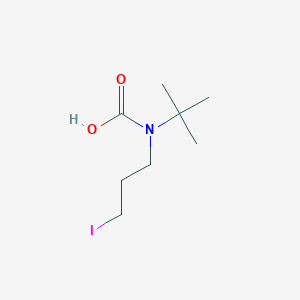

Caption: Chemical structure of tert-butyl(3-iodopropyl)carbamic acid.

Key Structural Features and Their Implications:

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust amine protecting group, stable to a wide range of nucleophilic and basic conditions.[1] This stability allows for selective reactions at the other end of the molecule without affecting the protected amine. The Boc group can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine for subsequent transformations.[2]

-

Propyl Linker: The three-carbon alkyl chain provides a flexible spacer, which can be crucial in drug design to position a pharmacophore or a payload at an optimal distance from a targeting moiety, thereby minimizing steric hindrance and preserving biological activity.

-

Primary Alkyl Iodide: The terminal iodine atom is an excellent leaving group in nucleophilic substitution (SN2) reactions.[3] This high reactivity allows for efficient coupling with a variety of nucleophiles, such as amines, thiols, and carboxylates, under mild conditions.

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | tert-butyl (3-iodopropyl)carbamate | [3] |

| CAS Number | 167479-01-8 | [3] |

| Molecular Formula | C₈H₁₆INO₂ | [3] |

| Molecular Weight | 285.12 g/mol | [3] |

| Appearance | White to off-white solid or colorless oil | [4] |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | [5] |

Synthesis and Purification: A Two-Step Approach to a Versatile Linker

The synthesis of tert-butyl(3-iodopropyl)carbamic acid is typically achieved through a reliable two-step sequence starting from a commercially available precursor. The causality behind the choice of reagents and conditions is crucial for achieving high yields and purity.

Synthetic Workflow Diagram:

Caption: Overall synthetic workflow for tert-butyl(3-iodopropyl)carbamic acid.

Part 1: Synthesis of tert-Butyl (3-bromopropyl)carbamate

The first step involves the protection of the amino group of 3-bromopropylamine with a Boc group. Using the hydrobromide salt of the amine is common and requires a base to neutralize the acid and liberate the free amine for reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-bromopropylamine hydrobromide (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA, 1.1 eq) at room temperature. Stir the mixture for 10-15 minutes.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude tert-butyl (3-bromopropyl)carbamate can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.[4][6]

Causality of Experimental Choices:

-

Choice of Base (TEA): Triethylamine is a non-nucleophilic organic base that effectively neutralizes the hydrobromic acid, allowing the free amine to react with the Boc anhydride. Its boiling point allows for easy removal during work-up.

-

Solvent (DCM): Dichloromethane is an excellent solvent for both the starting materials and the product, and it is relatively unreactive under the reaction conditions.

-

Work-up Procedure: The aqueous washes are crucial for removing the triethylammonium bromide salt and any unreacted reagents, leading to a cleaner crude product.

Part 2: Synthesis of tert-Butyl (3-iodopropyl)carbamic acid via Finkelstein Reaction

The Finkelstein reaction is a classic and highly efficient method for converting alkyl bromides or chlorides to alkyl iodides.[7] The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.

Experimental Protocol:

-

Reaction Setup: Dissolve tert-butyl (3-bromopropyl)carbamate (1.0 eq) in acetone.

-

Addition of Sodium Iodide: Add sodium iodide (NaI, 1.5 - 2.0 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC. The formation of a white precipitate (NaBr) is a visual indicator of the reaction's progress.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the sodium bromide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

-

Purification: If necessary, the product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Solvent (Acetone): Acetone is the solvent of choice because sodium iodide is soluble in it, while sodium bromide is not. This differential solubility drives the equilibrium of this reversible reaction towards the product side according to Le Châtelier's principle.

-

Excess Sodium Iodide: Using a slight excess of sodium iodide ensures the complete conversion of the starting bromide.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, leading to a shorter reaction time.

Characterization: Confirming the Structure and Purity

Thorough characterization is essential to confirm the identity and purity of the synthesized tert-butyl(3-iodopropyl)carbamic acid.

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected signals for tert-butyl(3-iodopropyl)carbamic acid are:

-

A singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

A triplet at ~3.2 ppm corresponding to the two protons on the carbon adjacent to the iodine atom (-CH₂-I).

-

A multiplet around 3.1 ppm corresponding to the two protons on the carbon adjacent to the nitrogen atom (-NH-CH₂-).

-

A multiplet around 2.0 ppm corresponding to the two protons of the central methylene group (-CH₂-).

-

A broad singlet corresponding to the N-H proton of the carbamate.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected chemical shifts would include signals for the quaternary carbon and methyl carbons of the Boc group, the three distinct methylene carbons of the propyl chain, and the carbonyl carbon of the carbamate.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 286.0.[3]

Purity Analysis:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of the final product and identifying any potential impurities.[8]

Applications in Drug Discovery and Development: The Versatile Linker

The unique bifunctional nature of tert-butyl(3-iodopropyl)carbamic acid makes it a valuable tool in the synthesis of a wide range of biologically active molecules.[5]

Linker in Peptide Synthesis and Modification

This compound is frequently used to introduce a flexible three-carbon spacer with a terminal primary amine into peptides.[5] This amine can then be used for conjugation to other molecules such as fluorophores, biotin, or polyethylene glycol (PEG).

Workflow for N-terminal Peptide Modification:

Caption: Logical relationship of components in the construction of an Antibody-Drug Conjugate.

Conclusion: An Essential Tool for the Modern Synthetic Chemist

Tert-butyl(3-iodopropyl)carbamic acid, through its elegant simplicity and predictable reactivity, has solidified its place as an indispensable building block in the synthetic chemist's toolbox. Its ability to act as a stable, yet selectively deprotectable, linker is critical in the multi-step syntheses required for the development of advanced therapeutics and research tools. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and key applications, with a focus on the underlying chemical principles that govern its utility. By understanding the causality behind the experimental choices and the versatility of this molecule, researchers are better equipped to leverage its full potential in their pursuit of novel and impactful chemical entities.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved February 19, 2026, from [Link]

-

Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers Having a Crucial Role in Antibody-Drug Conjugates. Journal of Cancer, 7(10), 1145-1156. [Link]

-

Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers Having a Crucial Role in Antibody-Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]

-

Supporting Information for A mild and efficient method for the N-tert-butoxycarbonylation of amines. (n.d.). Retrieved February 19, 2026, from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl N-(3-bromopropyl)carbamate. Retrieved February 19, 2026, from [Link]

-

AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved February 19, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved February 19, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved February 19, 2026, from [Link]

-

Chegg. (2022, March 31). Solved Analyze the 1H-NMR and 13C-NMR spectra of the main. Retrieved February 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved February 19, 2026, from [Link]

-

Investigation of novel ropinirole analogues: Synthesis, pharmacological evaluation and computational analysis of dopamine D2 rec. (n.d.). Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl N-(3-bromopropyl)carbamate. Retrieved February 19, 2026, from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Longdom Publishing. (n.d.). Advanced Techniques in Column Chromatography. Retrieved February 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [outsourcedpharma.com]

- 3. tert-Butyl 3-iodopropylcarbamate, 167479-01-8 | BroadPharm [broadpharm.com]

- 4. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. utsouthwestern.edu [utsouthwestern.edu]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of Tert-butyl(3-iodopropyl)carbamic Acid in Organic Solvents

Introduction: The Synthetic Utility and Physicochemical Profile of a Key Building Block

Tert-butyl(3-iodopropyl)carbamic acid, also known as N-Boc-3-iodopropylamine, is a crucial bifunctional molecule in modern organic synthesis. Its structure incorporates a terminal primary iodide, a reactive handle for nucleophilic substitution and cross-coupling reactions, and a tert-butoxycarbonyl (Boc)-protected amine, which offers a stable yet readily cleavable nitrogen source. This unique combination makes it an invaluable building block in the synthesis of a wide array of nitrogen-containing compounds, from complex pharmaceutical intermediates to specialized polymers.

Understanding the solubility of this reagent is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in developing purification and isolation protocols. This guide provides a detailed examination of the solubility characteristics of tert-butyl(3-iodopropyl)carbamic acid, synthesizes available data, and presents a robust experimental framework for its empirical determination.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of tert-butyl(3-iodopropyl)carbamic acid is governed by the interplay of its distinct structural motifs:

-

The Carbamate Group: The carbamate functional group (-NH-C(=O)-O-) is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ether oxygens). This polarity suggests a propensity for solubility in polar solvents.

-

The Tert-butyl Group: The bulky tert-butyl group is nonpolar and lipophilic. This moiety contributes to the molecule's solubility in less polar organic solvents and can sterically hinder intermolecular interactions.

-

The Iodopropyl Chain: The three-carbon alkyl chain is nonpolar, while the terminal iodine atom introduces a degree of polarity and polarizability.

Based on these features, a qualitative solubility profile can be predicted. The molecule is expected to exhibit good solubility in a range of polar aprotic solvents and moderate solubility in some polar protic and nonpolar solvents. Its solubility in water is anticipated to be low due to the significant nonpolar character of the tert-butyl and propyl groups.

Quantitative and Qualitative Solubility Data

Direct, quantitative solubility data for tert-butyl(3-iodopropyl)carbamic acid across a broad spectrum of organic solvents is not extensively reported in publicly available literature. However, by drawing parallels with structurally similar compounds and compiling information from supplier technical data, a general profile can be established.

A related compound, tert-butyl (3-aminopropyl)carbamate, for which some data is available, is noted to be soluble in polar organic solvents.[1] Specifically, a solubility of 100 mg/mL (573.92 mM) in Dimethyl Sulfoxide (DMSO) has been reported for this analog, which may require ultrasonic assistance to achieve.[1] Given the structural similarities, it is reasonable to infer that tert-butyl(3-iodopropyl)carbamic acid will also exhibit significant solubility in DMSO.

For the target compound, qualitative descriptors are more common. Chemical suppliers often characterize it as a solid with a melting point in the range of 105-109 °C.[2] This relatively high melting point for a molecule of its size suggests significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar carbamate group. |

| Chlorinated | Dichloromethane, Chloroform | High to Moderate | Good balance of polarity to interact with the carbamate and nonpolar character to solvate the alkyl and tert-butyl groups. |

| Ethers | THF, Diethyl Ether | Moderate to Low | Moderate polarity and hydrogen bond accepting capability. The nonpolar character of diethyl ether may limit solubility compared to the more polar THF. |

| Alcohols | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the carbamate group, but the solvent's self-association may compete with solute-solvent interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Low | Primarily van der Waals interactions, which may be insufficient to overcome the crystal lattice energy of the polar carbamate. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low | Dominated by weak dispersion forces, making them poor solvents for this relatively polar molecule. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The large nonpolar surface area of the tert-butyl and iodopropyl groups limits favorable interactions with the highly polar, hydrogen-bonding network of water.[3] |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the scarcity of published quantitative data, an empirical determination of solubility is often necessary. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

Workflow for Solubility Determination

Caption: A stepwise workflow for the experimental determination of thermodynamic solubility.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of tert-butyl(3-iodopropyl)carbamic acid to several vials. An amount that is visually in excess of what is expected to dissolve is sufficient.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Include a blank solvent vial for each solvent type to serve as a control.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (typically 25 °C) to ensure continuous agitation.

-

Allow the solutions to equilibrate for a period sufficient to reach thermodynamic equilibrium, typically 24 to 48 hours. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high solubility measurements.

-

Immediately dilute the filtered saturated solution with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, as the carbamate group provides a chromophore.

-

Prepare a calibration curve using accurately weighed standards of tert-butyl(3-iodopropyl)carbamic acid of known concentrations.

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Field-Proven Insights and Troubleshooting

-

Impact of Impurities: The purity of the tert-butyl(3-iodopropyl)carbamic acid will affect its measured solubility. It is advisable to use a well-characterized, high-purity sample.

-

Solvent Quality: The water content in organic solvents can significantly influence the solubility of polar compounds. Use anhydrous solvents where possible to ensure reproducibility.

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature during the equilibration phase is crucial for obtaining reliable data.

-

Solid-State Form: The crystalline form (polymorph) of the solid can impact its solubility. Ensure that the same batch and form of the compound are used for all experiments to maintain consistency.

Conclusion

While extensive quantitative solubility data for tert-butyl(3-iodopropyl)carbamic acid remains to be fully documented in scientific literature, a strong qualitative and predictive understanding of its behavior in various organic solvents can be established based on its molecular structure. The compound is expected to be most soluble in polar aprotic and chlorinated solvents, with decreasing solubility in ethers, alcohols, and nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and validated approach for their determination. This foundational physicochemical data is indispensable for researchers and drug development professionals seeking to leverage the full synthetic potential of this versatile building block.

References

- Vulcanchem. S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester.

- Fisher Scientific.

- BenchChem. An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)

Sources

Tert-butyl(3-iodopropyl)carbamic acid safety data sheet (SDS) information

Topic: tert-Butyl (3-iodopropyl)carbamate Safety Data Sheet (SDS) Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Advanced Safety, Handling, and Reactivity Protocols for Research Applications

Executive Summary & Chemical Identity

Context: In the high-stakes environment of drug discovery—specifically within PROTAC® linker design and peptidomimetic synthesis—tert-butyl (3-iodopropyl)carbamate (CAS: 167479-01-8) serves as a critical electrophilic building block. While often colloquially referred to as a "carbamic acid" derivative, it is chemically a carbamate ester .

This compound possesses a "Dr. Jekyll and Mr. Hyde" chemical personality: the tert-butoxycarbonyl (Boc) group provides robust stability against nucleophilic attack at the nitrogen, while the terminal alkyl iodide renders the propyl chain highly reactive toward nucleophiles (and susceptible to photonic degradation). This guide synthesizes safety data with practical handling protocols to ensure experimental reproducibility and personnel safety.

Table 1: Chemical Identity & Physical Constants

| Parameter | Technical Specification |

| IUPAC Name | tert-Butyl (3-iodopropyl)carbamate |

| Common Synonyms | N-Boc-3-iodopropylamine; 3-(Boc-amino)propyl iodide |

| CAS Number | 167479-01-8 |

| Molecular Formula | |

| Molecular Weight | 285.12 g/mol |

| Physical State | Low-melting solid or viscous oil (Temperature dependent) |

| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |

| Storage Condition | -20°C , Hygroscopic, Light Sensitive |

Hazard Identification & Toxicology (The "Read-Across" Analysis)

Note: As a research chemical, specific toxicological data (LD50) for CAS 167479-01-8 is limited. The following hazard assessment is derived from structure-activity relationship (SAR) analysis of analogous alkyl iodides and carbamates.

The Alkyl Iodide Moiety (The Primary Hazard)

The C-I bond is the weakest among common organohalogens (

-

Mechanism: The terminal carbon acts as a soft electrophile. Upon contact with biological nucleophiles (DNA bases, cysteine residues), it can transfer the propyl-Boc chain, potentially leading to mutagenic effects.

-

Risk Classification: Treat as a Suspected Carcinogen and Skin/Eye Irritant .

The Boc-Amine Moiety

-

Thermal Instability: While chemically stable at room temperature, heating above

(or exposure to strong acids) triggers decomposition, releasing isobutylene (flammable gas) and carbon dioxide .

GHS Classification (Derived)

-

Signal Word: WARNING

-

H341: Suspected of causing genetic defects (due to alkylating potential).

Stability & Reactivity: The Photolytic Degradation Pathway

Researchers often observe this compound turning yellow/brown upon storage. This is not oxidation but photolytic deiodination . The iodine radical generation compromises yield and purity.

Diagram 1: Photolytic Degradation & Reactivity Logic

Safe Handling & Storage Protocols

Core Directive: Integrity of the C-I bond is the limiting factor for shelf-life.

Storage Architecture

-

Temperature: Store at -20°C . The rate of iodide elimination decreases significantly at sub-zero temperatures.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While not strictly pyrophoric, excluding oxygen prevents secondary oxidation of radical intermediates.

-

Light Protection: Amber vials are mandatory . Wrap containers in aluminum foil if amber glass is unavailable.

Handling Workflow

-

Thawing: Allow the container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture, leading to hydrolysis over time.

-

Weighing: Weigh quickly in a fume hood. Avoid using metal spatulas if the compound appears discolored (free iodine reacts with metals); use glass or plastic instead.

Emergency Response & First Aid

Standard protocols adapted for Alkylating Agents.

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol. | Ethanol can increase skin permeability, potentially enhancing absorption of the alkylating agent. |

| Eye Contact | Rinse with water for 15 min.[6][7] Lift eyelids.[7] | Immediate dilution is critical to prevent corneal alkylation/damage. |

| Inhalation | Move to fresh air.[1][4][5][6][7][8] Administer oxygen if breathing is labored.[1] | Iodine vapors (if decomposed) are severe respiratory irritants. |

| Spill Cleanup | Absorb with vermiculite.[7] Treat surface with 10% Sodium Thiosulfate . | Thiosulfate reduces any liberated iodine ( |

Synthesis Application: Nucleophilic Substitution

Context: This reagent is primarily used to introduce a protected amine linker via

Experimental Protocol: Alkylation of a Phenol

A self-validating protocol for attaching the linker to a drug scaffold.

Reagents:

-

Scaffold: Phenolic derivative (1.0 equiv)

-

Linker: tert-Butyl (3-iodopropyl)carbamate (1.2 equiv)

-

Base:

(3.0 equiv) or -

Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the phenol in anhydrous DMF under Argon. Add the carbonate base. Stir for 15 minutes at RT to generate the phenoxide anion.

-

Addition: Add the tert-butyl (3-iodopropyl)carbamate (dissolved in minimal DMF) dropwise.

-

Why? Dropwise addition prevents high local concentrations that might favor side reactions.

-

-

Reaction: Heat to

. Monitor via LC-MS.-

Checkpoint: If the reaction stalls, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to leverage the Finkelstein effect (in situ exchange).

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.

-

Validation: The product should show a mass shift of +157 Da (Linker - HI).

Diagram 2: Synthesis Workflow & Safety Checkpoints

Disposal Considerations

Critical Compliance: Do not dispose of this compound in general organic waste if it contains free iodine (visible discoloration).

-

Quenching: If the material has degraded (brown), treat with aqueous sodium thiosulfate until colorless.

-

Segregation: Dispose of as Halogenated Organic Waste .

-

Labeling: Clearly mark waste containers with "Potential Alkylating Agent" to warn downstream waste management personnel.

References

Sources

- 1. farnell.com [farnell.com]

- 2. adama.com [adama.com]

- 3. fishersci.com [fishersci.com]

- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemsupply.com.au [chemsupply.com.au]

- 8. ECHA CHEM [chem.echa.europa.eu]

Introduction: The Strategic Importance of a Bifunctional Linker in Modern Drug Discovery

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of Tert-butyl(3-iodopropyl)carbamic acid

Tert-butyl(3-iodopropyl)carbamic acid (CAS No: 167479-01-8) is a deceptively simple, yet highly strategic, bifunctional molecule that serves as a cornerstone in the synthesis of complex therapeutic agents. Its structure features a terminal primary alkyl iodide and a tert-butyloxycarbonyl (Boc)-protected amine, a combination that offers a robust platform for sequential chemical modifications. The primary iodide is an excellent leaving group, poised for nucleophilic substitution reactions, while the Boc group provides stable protection for the amine functionality, which can be selectively deprotected under mild acidic conditions to reveal a nucleophilic primary amine.[1]

This dual reactivity makes it an invaluable linker molecule, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and modified peptides, where precise control over the connection of different pharmacophores is paramount.[2] However, as an alkyl halide, this reagent belongs to a class of compounds considered to be potential genotoxic impurities (PGIs).[3] Their ability to alkylate DNA bases necessitates stringent quality control to ensure that residual amounts in active pharmaceutical ingredients (APIs) are either eliminated or minimized to levels that pose no significant safety risk.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing high-quality Tert-butyl(3-iodopropyl)carbamic acid, evaluating commercial suppliers, and implementing a self-validating in-house quality control system to ensure the integrity and reproducibility of their research.

Part 1: Sourcing and Evaluation of Commercial Suppliers

The selection of a raw material supplier is a critical first step that directly impacts the success of a research and development program. The quality of a starting material like Tert-butyl(3-iodopropyl)carbamic acid dictates the efficiency of subsequent synthetic steps and the purity profile of the final compound. When evaluating suppliers, researchers should look beyond price and availability to consider factors such as product purity, the comprehensiveness of analytical documentation, and the supplier's quality management system certifications (e.g., ISO 9001).[5]

Key Supplier Offerings

A survey of the market reveals several reputable suppliers offering Tert-butyl(3-iodopropyl)carbamic acid. The following table summarizes the offerings from a selection of prominent vendors, providing a baseline for comparison.

| Supplier | Product Name | CAS Number | Catalog ID | Purity | Additional Information |

| AChemBlock | N-(3-Iodopropyl)carbamic acid tert-butyl ester | 167479-01-8 | P40689 | 95% | Provides basic physicochemical properties.[6] |

| BroadPharm | tert-Butyl 3-iodopropylcarbamate | 167479-01-8 | BP-29680 | Not Specified | Offers NMR and SDS data for viewing; specifies -20°C storage.[1] |

| BLDpharm | tert-Butyl (3-iodopropyl)carbamate | 167479-01-8 | BD167848 | Not Specified | ISO 9001, 14001, 45001 certified manufacturer.[5] |

Note: Purity specifications and available quantities are subject to change and should be confirmed directly with the supplier at the time of inquiry.

The Certificate of Analysis (CoA) is the most critical document provided by a supplier. It should detail the specific lot's purity, as determined by one or more analytical methods (e.g., HPLC, NMR), and list any identified impurities. A supplier like BroadPharm, which makes spectroscopic data such as NMR readily available, provides an additional layer of confidence in the material's identity.[1]

Part 2: A Framework for Incoming Quality Control & Verification

While a supplier's CoA provides essential data, it represents a single point of analysis. For critical applications, particularly in drug development, establishing an in-house, self-validating quality control (QC) system is not merely good practice—it is a requirement for scientific integrity. Independent verification confirms the material's identity and purity upon receipt and ensures its stability over time. Given that alkyl halides can be reactive, this step mitigates the risk of using degraded or impure starting material that could compromise experimental outcomes.[4]

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely accessible method for assessing the purity of non-volatile organic compounds like Tert-butyl(3-iodopropyl)carbamic acid. The following protocol is a representative method that can be adapted and optimized for specific laboratory instrumentation. This methodology is based on standard practices for purity assessment of related carbamate compounds.[7]

Objective: To determine the purity of a received batch of Tert-butyl(3-iodopropyl)carbamic acid and identify any related impurities.

Instrumentation and Materials:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Tert-butyl(3-iodopropyl)carbamic acid sample.

-

HPLC-grade acetonitrile (ACN) and water.

-

HPLC-grade trifluoroacetic acid (TFA).

-

Volumetric flasks, pipettes, and autosampler vials.

-

Syringe filters (0.45 µm).

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the Tert-butyl(3-iodopropyl)carbamic acid sample.

-

Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL in a 10 mL volumetric flask.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (for carbamate end absorption). A PDA detector is recommended to assess peak purity across a spectral range.[7][8]

-

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

Data Analysis and Interpretation:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area (% Area).

-

The retention time of the main peak should be consistent across injections.

-

Examine the chromatogram for the presence of any impurity peaks. A PDA detector can help determine if co-eluting peaks are present by assessing peak purity.

-

The primary degradation pathway for a Boc-protected amine is acid-catalyzed hydrolysis.[8] An impurity profile might show peaks corresponding to the deprotected 3-iodopropylamine.

-

Part 3: Logical Workflow for Reagent Qualification

A systematic workflow ensures that every batch of a critical reagent is properly vetted before being introduced into a synthetic pathway. This process combines administrative checks with empirical analytical testing to form a robust qualification system.

Caption: A logical workflow for sourcing and qualifying critical chemical reagents.

Conclusion

Tert-butyl(3-iodopropyl)carbamic acid is a valuable synthetic tool whose utility is directly proportional to its quality. For researchers in the pharmaceutical industry, a cavalier approach to sourcing this or any other starting material is a significant liability. By implementing a rigorous supplier evaluation process and a non-negotiable policy of in-house analytical verification, scientists can ensure the integrity of their starting materials. This diligence underpins the generation of reproducible, high-quality data, ultimately accelerating the path of drug discovery and development while maintaining the highest standards of scientific and regulatory compliance.

References

-

Lee, S., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4999. [Link]

-

University of Calgary. Alkyl Halide Classification Tests. [Link]

-

Elder, D. P., et al. (2010). Control and analysis of alkyl and benzyl halides and other related organohalides as potential genotoxic impurities in active pharmaceutical ingredients (API). Journal of Pharmaceutical and Biomedical Analysis, 52(4), 487-498. [Link]

-

Apicule. (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate (CAS No - 868694-44-4) API Intermediate Manufacturers. [Link]

-

S.O. Obare. ALKYL HALIDES. [Link]

-

Pittelkow, M., et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

US EPA. Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester - Substance Details. [Link]

-

Talapko, J., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 77-94. [Link]

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

-

G. G. Dürr, et al. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2009(2), M606. [Link]

-

Frauen, M., et al. (2001). Rapid quantification of iodopropynyl butylcarbamate as the preservative in cosmetic formulations using high-performance liquid chromatography-electrospray mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 965-70. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Das, A., et al. (2022). Metal-free, tert-butyl nitrite promoted C(sp2)–S coupling reaction: the synthesis of aryl dithiocarbamates and analysis of antimicrobial activity by 'in silico' and 'in vitro' methods for drug modification. Green Chemistry, 24(2), 790-800. [Link]

Sources

- 1. tert-Butyl 3-iodopropylcarbamate, 167479-01-8 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. N-(3-Iodopropyl)carbamic acid tert-butyl ester 95% | CAS: 167479-01-8 | AChemBlock [achemblock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

Role of the Boc protecting group in Tert-butyl(3-iodopropyl)carbamic acid

An In-depth Technical Guide to the Role of the Boc Protecting Group in Tert-butyl(3-iodopropyl)carbamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl(3-iodopropyl)carbamic acid is a bifunctional synthetic building block of significant utility in medicinal chemistry and drug development. Its value is derived from the strategic interplay between its two key functionalities: a terminal primary iodide and a carbamate-protected primary amine. This guide elucidates the indispensable role of the tert-butyloxycarbonyl (Boc) protecting group in modulating the reactivity and enabling the controlled, sequential functionalization of this molecule. We will explore the principles of Boc protection, the synthesis of the title compound, its application in strategic alkylation reactions, and the subsequent deprotection to unmask the amine for further elaboration. This analysis underscores how the Boc group transforms a simple aminopropyl iodide scaffold into a versatile tool for constructing complex molecular architectures, such as linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The Principle of Amine Protection: The Ascendancy of the Boc Group

In multi-step organic synthesis, the presence of multiple reactive functional groups within a molecule presents a significant challenge. Amines, being both nucleophilic and basic, can interfere with a wide range of reactions. The concept of "protection" involves the temporary masking of a functional group to prevent it from engaging in unwanted side reactions.[1] The tert-butyloxycarbonyl (Boc) group is arguably the most common and effective protecting group for amines in non-peptide chemistry.[2]

The efficacy of the Boc group stems from several key properties:

-

Steric Hindrance: The bulky tert-butyl group physically obstructs the nitrogen's lone pair of electrons, effectively diminishing its nucleophilicity and basicity.[1]

-

Electronic Deactivation: The electron-withdrawing nature of the adjacent carbonyl group further reduces the electron density on the nitrogen atom.

-

Stability: The Boc group is robust and stable under a wide variety of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation.[3] This stability allows for selective reactions to occur at other sites within the molecule.

-

Facile Cleavage: Crucially, the Boc group can be easily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]

This combination of stability and controlled lability makes the Boc group an ideal choice for the strategic synthesis of complex molecules.

Tert-butyl(3-iodopropyl)carbamic acid: A Bifunctional Linchpin

The structure of tert-butyl(3-iodopropyl)carbamic acid features two distinct reactive centers, whose reactivities are expertly managed by the presence of the Boc group.

-

The Alkyl Iodide: The terminal iodine atom serves as an excellent leaving group in nucleophilic substitution (S(_N)2) reactions.[6] This makes the propyl chain a potent electrophile, ready to react with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions).

-

The Boc-Protected Amine: By masking the amine, the Boc group prevents it from acting as a competing nucleophile. Without this protection, the molecule would readily undergo intermolecular self-alkylation and polymerization, leading to a complex and unusable mixture of products. The Boc group thus directs the reactivity of the molecule exclusively toward the iodopropyl terminus.

Synthesis and Characterization

The synthesis of tert-butyl(3-iodopropyl)carbamic acid is typically achieved via a two-step process starting from 3-bromopropylamine, illustrating the principles of amine protection followed by halide exchange.

Experimental Protocol: Synthesis

Step 1: Boc Protection of 3-Bromopropylamine

-

Dissolve 3-bromopropylamine hydrobromide (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add triethylamine (TEA) (1.1 eq) to the solution and stir for 5 minutes at room temperature to neutralize the hydrobromide salt.[7]

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) to the reaction mixture.[7]

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M sodium bicarbonate (NaHCO₃) solution and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (3-bromopropyl)carbamate, often as a colorless solid or oil that can be used without further purification.[7]

Step 2: Finkelstein Reaction (Halide Exchange)

-

Dissolve the crude tert-butyl (3-bromopropyl)carbamate from Step 1 in acetone.

-

Add sodium iodide (NaI) (typically 1.5-3.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 12-24 hours. The progress can be monitored by TLC or GC-MS. The less soluble sodium bromide (NaBr) will precipitate from the acetone, driving the equilibrium.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated NaBr.

-

Evaporate the acetone under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, tert-butyl(3-iodopropyl)carbamic acid.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₈H₁₆INO₂ |

| Molecular Weight | 285.1 g/mol |

| CAS Number | 167479-01-8 |

| Appearance | Typically a solid or oil |

| Storage | -20°C is recommended for long-term stability |

Strategic Application in Synthesis

The true power of tert-butyl(3-iodopropyl)carbamic acid lies in its ability to be used in a controlled, stepwise fashion. The orthogonal nature of its functional groups—an electrophilic alkyl iodide and a temporarily inert amine—allows for precise synthetic planning.

Workflow 1: Utilization as an N-Boc-Aminopropylating Agent

The most direct application is to use the molecule as an electrophile to introduce a protected aminopropyl linker onto a nucleophilic substrate.

In this workflow, the Boc group's role is passive but critical . It remains inert, ensuring that the amine does not self-react or interfere with the desired alkylation, thereby guaranteeing high yields of the intended product.

Workflow 2: Sequential Functionalization via Deprotection

Once the aminopropyl linker has been installed, the Boc group can be selectively removed to reveal the primary amine, which is then available for a second, distinct chemical transformation.

Experimental Protocol: Boc Deprotection

-

Dissolve the Boc-protected substrate in a suitable solvent, such as dichloromethane (DCM) or dioxane.

-

Add a strong acid. Common choices include:

-

Stir the mixture at room temperature for 30 minutes to 2 hours. The reaction can be monitored by TLC for the disappearance of the starting material. Effervescence (CO₂ evolution) is often observed.[2]

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt). This salt can be used directly in some subsequent reactions or neutralized with a base to yield the free amine.

The mechanism of this acid-catalyzed deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which typically forms isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine.[5]

Conclusion: The Boc Group as a Strategic Enabler

In tert-butyl(3-iodopropyl)carbamic acid, the Boc group is not merely a passive passenger; it is the master controller of reactivity. Its role is multifaceted and essential:

-

It Deactivates the Amine: It prevents the inherent nucleophilicity of the nitrogen from causing unwanted polymerization or side reactions.

-

It Directs Reactivity: By masking the amine, it forces any nucleophilic attack to occur at the opposite end of the molecule, on the carbon bearing the iodide.

-

It Enables Orthogonal Synthesis: It allows for the separation of two distinct chemical steps—alkylation at the iodide and subsequent reaction at the amine—by being stable to the first set of reaction conditions and selectively removable by the second.

This strategic control transforms a simple C₃ chain into a highly valuable and versatile linker, empowering researchers in drug discovery and materials science to build complex, precisely functionalized molecules with high efficiency and predictability.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

-

YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. [Link]

-

WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

National Institutes of Health. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. [Link]

-

PubChemLite. Tert-butyl n-(3-iodopropyl)carbamate (C8H16INO2). [Link]

-

National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyl 3-iodopropylcarbamate, 167479-01-8 | BroadPharm [broadpharm.com]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Note: Site-Specific Peptide Functionalization Using Tert-butyl (3-iodopropyl)carbamate

Topic: Use of Tert-butyl(3-iodopropyl)carbamic acid in peptide synthesis Content Type: Application Notes and Protocols

Abstract

Tert-butyl (3-iodopropyl)carbamate (Boc-NH-(CH2)3-I) is a specialized alkylating agent utilized in solid-phase peptide synthesis (SPPS) and bioconjugation. Its primary application is the chemoselective modification of cysteine residues to generate functionalized side chains, specifically creating S-(3-aminopropyl)cysteine , a structural analog of homo-lysine. This reagent enables the introduction of a protected primary amine "handle" onto the peptide backbone, facilitating downstream applications such as peptide stapling , PROTAC linker synthesis , and epigenetic histone mimicry . This guide details the mechanistic basis, handling stability, and validated protocols for its integration into Fmoc/tBu SPPS workflows.

Technical Background & Mechanism

Chemical Identity[1]

-

IUPAC Name: tert-Butyl (3-iodopropyl)carbamate

-

Common Name: N-Boc-3-iodopropylamine (iodide form)

-

MW: 285.12 g/mol

-

Functionality: The molecule features a highly reactive alkyl iodide (electrophile) and a Boc-protected amine (masked nucleophile).

Mechanism of Action: Chemoselective Alkylation

The utility of this reagent relies on a nucleophilic substitution (

-

Activation: The cysteine thiol (-SH) is deprotonated by a mild base to form the thiolate anion (-S⁻), a potent nucleophile.

-

Substitution: The thiolate attacks the carbon bearing the iodine atom. Iodine, being an excellent leaving group (weak conjugate base, large atomic radius), is displaced.

-

Result: Formation of a stable thioether bond. The Boc group remains intact, protecting the terminal amine during subsequent SPPS steps until final cleavage.

Structural Comparison: Lysine vs. Thio-Analog

This reaction converts Cysteine into a "Thia-homolysine" analog. This distinction is critical for structural biology applications.

-

Native Lysine:

(Side chain length: 5 atoms) -

Product (S-3-aminopropyl-Cys):

(Side chain length: 6 atoms)

This extended chain length makes it an ideal "spacer" or linker for conjugating bulky fluorophores or drugs where steric hindrance near the backbone is a concern.

Visualization: Reaction Pathway

Caption: Mechanistic pathway for the conversion of Cysteine to S-(3-aminopropyl)cysteine via SN2 alkylation.

Validated Experimental Protocols

Protocol A: On-Resin Cysteine Alkylation (Standard)

Purpose: To convert a specific Cysteine residue into a primary amine linker within a synthetic peptide.

Reagents Required:

-

Peptide-Resin (Fmoc-SPPS compatible, Cys side chain unprotected or Mmt-protected).

-

Reagent: Tert-butyl (3-iodopropyl)carbamate (5–10 equivalents).

-

Base: Cesium Carbonate (

) or DIPEA. -

Reducing Agent: DTT or TCEP (to ensure thiols are reduced).

-

Solvent: Anhydrous DMF.

Step-by-Step Procedure:

-

Preparation of Resin:

-

Synthesize the peptide sequence using standard Fmoc chemistry.

-

If Cys(Trt) was used: The Trt group is removed during final cleavage, so this protocol applies to post-cleavage modification or requires selective deprotection (e.g., Cys(Mmt) removed with 1% TFA/DCM) if doing on-resin.

-

Recommended Strategy: Use Cys(Mmt) . Remove Mmt with 1% TFA/DCM (10 x 2 min) until yellow color persists, then wash with DCM and DMF. This exposes the free -SH while keeping other protecting groups intact.

-

-

Reduction (Crucial):

-

Treat resin with DTT (20 mg/mL in DMF) for 30 minutes to reduce any disulfide bonds formed during Mmt removal. Wash DMF x 5.

-

-

Alkylation Reaction:

-

Washing:

-

Drain and wash with DMF (5 x 1 min) and DCM (5 x 1 min).

-

-

Verification (Kaiser Test):

-

The Kaiser test should be negative (no free amines yet, as the linker is Boc-protected).

-

Ellman’s Test: Should be negative (indicating consumption of free thiols).

-

-

Cleavage & Deprotection:

-

Treat resin with Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O).

-

The high acid concentration simultaneously cleaves the peptide from the resin and removes the Boc group from the newly installed linker.

-

Result: Peptide containing a free primary amine on the side chain.[1]

-

Protocol B: Solution-Phase Modification (Post-Synthesis)

Purpose: Modifying a purified peptide containing a free Cysteine.

-

Dissolve peptide (1 mM) in Phosphate Buffer (pH 7.5–8.0) containing 20% Acetonitrile or DMF to solubilize the reagent.

-

Add TCEP (1.2 eq) to reduce disulfides.

-

Add Tert-butyl (3-iodopropyl)carbamate (5–10 eq, dissolved in organic co-solvent).

-

Stir at RT for 2–6 hours. Monitor by HPLC/LC-MS.

-

Note: The Boc group will remain. To remove it, a separate TFA treatment is required, or use the reagent without Boc (3-iodopropylamine hydroiodide) if solubility permits and pH is carefully controlled to prevent amine alkylation.

Data Summary & Troubleshooting

Reagent Compatibility Table

| Parameter | Recommendation | Rationale |

| Leaving Group | Iodide (I) > Bromide (Br) | Iodide is a better leaving group ( |

| Base Choice | Cs₂CO₃ or DIPEA | Strong bases (NaH) are too harsh for Fmoc-SPPS. Cs₂CO₃ promotes the "Cesium Effect" for efficient alkylation. |

| Solvent | DMF or NMP | Polar aprotic solvents stabilize the transition state and ensure reagent solubility. |

| Protecting Group | Boc | Orthogonal to Fmoc.[1][4][5] Stable to piperidine (base); removed by TFA (acid). |

Troubleshooting Guide

-

Problem: Incomplete Alkylation (Ellman's test positive).

-

Solution: Repeat the alkylation step with fresh reagents. Increase temperature to 40°C (caution: avoid racemization of Cys, though rare at this temp). Ensure the reagent is fresh (iodides can degrade/oxidize; look for yellow/brown discoloration).

-

-

Problem: Poor Solubility of Reagent.

-

Solution: The Boc group adds lipophilicity. Ensure DMF is anhydrous. If using aqueous buffers (Protocol B), increase Acetonitrile content.

-

-

Problem: Oxidation of Iodide.

-

Observation: Reagent turns brown (formation of

). -

Prevention: Store reagent at -20°C, protected from light. Wash resin with dilute sodium thiosulfate if iodine contamination is suspected before cleavage.

-

Workflow Visualization

Caption: Operational workflow for on-resin cysteine alkylation using tert-butyl (3-iodopropyl)carbamate.

References

-

BenchChem. Application Notes and Protocols for tert-Butyl (3-aminopropyl)carbamate in Peptide Synthesis. Retrieved from BenchChem.com. Link

- Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 4(5), 630-640.

- Simon, M. D., et al. (2007). "The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones." Cell, 128(5), 1003-1012.

-

Sigma-Aldrich. Product Specification: N-Boc-1,3-propanediamine and derivatives.Link

-

Maity, A. N., et al. (2012). "Synthesis of 4-thia-[6-13C]lysine from [2-13C]glycine: Access to site-directed isotopomers."[6] Amino Acids, 42, 309–315. (Demonstrates synthesis of thialysine analogs via alkylation).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Boc-3-Chloropropylamine | C8H16ClNO2 | CID 10932310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. peptide.com [peptide.com]

- 6. tcu.elsevierpure.com [tcu.elsevierpure.com]

Application Note: tert-Butyl (3-iodopropyl)carbamate as a Bifunctional Linker for Bioconjugation

Abstract & Strategic Utility

In the architecture of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs)—the linker is not merely a bridge; it is a determinant of physicochemical properties, permeability, and ternary complex stability.

Tert-butyl (3-iodopropyl)carbamate (also known as N-Boc-3-iodopropylamine) represents a premier "C3-spacer" reagent. It serves as a masked primary amine donor, allowing researchers to install a propyl-amine chain onto a nucleophilic scaffold (e.g., a secondary amine on a drug pharmacophore) via alkylation.

Why this reagent?

-

The "Goldilocks" Length: The 3-carbon chain provides sufficient steric relief to prevent ligand interference without introducing the excessive hydrophobicity or "floppiness" associated with longer alkyl chains (C6+).

-

Iodide Reactivity: Unlike its chloro- or bromo-analogs, the terminal iodide offers superior leaving group ability, facilitating SN2 reactions under milder conditions, which is critical when modifying complex, sensitive drug scaffolds.

-

Boc Orthogonality: The tert-butyloxycarbonyl (Boc) group withstands basic alkylation conditions but is cleanly removed by acid, exposing a primary amine for subsequent conjugation (e.g., to an NHS-ester or aldehyde).

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | tert-butyl (3-iodopropyl)carbamate |

| CAS Number | 167479-01-8 |

| Molecular Formula | C8H16INO2 |

| Molecular Weight | 285.12 g/mol |

| Physical State | White to off-white solid (low melting point) or viscous oil |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH, EtOAc |

| Storage | -20°C, Protect from Light (Hygroscopic) |

| Key Functionality | Electrophile (Alkyl Iodide) + Protected Amine (Boc) |

Mechanism of Action: The "Install-Deprotect-Couple" Workflow

The utility of this linker relies on a three-stage sequential workflow. The diagram below illustrates the transformation from a nucleophilic drug scaffold to a final bioconjugate.

Figure 1: The stepwise chemical logic for installing the propyl-amine linker onto a drug scaffold.

Experimental Protocols

Protocol A: Linker Installation (N-Alkylation)

Objective: Attach the linker to a secondary amine (e.g., a piperazine or piperidine ring common in kinase inhibitors or E3 ligase ligands like Lenalidomide derivatives).

Reagents:

-

Target Molecule (Nucleophile)

-

tert-butyl (3-iodopropyl)carbamate (1.2 – 1.5 equivalents)

-

Base: Cesium Carbonate (Cs₂CO₃) (preferred) or K₂CO₃.

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN).

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Molecule (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add Cs₂CO₃ (2.0 – 3.0 eq).

-

Expert Insight: Cs₂CO₃ is preferred over K₂CO₃ for difficult substrates because the "Cesium Effect" improves solubility in organic solvents and destabilizes the ion pair, enhancing the nucleophilicity of the amine.

-

-

Linker Addition: Add tert-butyl (3-iodopropyl)carbamate (1.2 eq).

-

Note: If the reagent is an oil, weigh it by difference using a syringe.

-

-

Reaction: Seal the flask under Nitrogen/Argon. Heat to 50–60°C for 4–16 hours.

-

Critical: Do not exceed 80°C. Higher temperatures promote elimination of HI, converting the linker into a non-reactive allyl species (Boc-NH-CH₂-CH=CH₂).

-

-

Monitoring: Monitor by LC-MS. Look for the mass shift of +157 Da (Linker MW minus HI).

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Boc-Deprotection

Objective: Reveal the primary amine for the final coupling step.

Step-by-Step Procedure:

-

Dissolution: Dissolve the Boc-protected intermediate from Protocol A in DCM (0.1 M).

-

Acidolysis: Add Trifluoroacetic acid (TFA) slowly to reach a 20% v/v final concentration (e.g., 4 mL DCM + 1 mL TFA).

-

Alternative: Use 4M HCl in Dioxane if the substrate is acid-sensitive or if a hydrochloride salt is preferred.

-

-

Reaction: Stir at room temperature for 1–2 hours. Monitor for the loss of the Boc group (-100 Da) by LC-MS.

-

Workup (Crucial): Concentrate the solvent in vacuo.

-

The Trap: The product is now a TFA salt. If the next step involves an NHS-ester, you must remove excess acid. Co-evaporate with toluene (3x) or ether to remove trapped TFA.

-

Neutralization: For the next step, ensure the pH is adjusted to 8.0–8.5 using DIPEA or TEA in the conjugation buffer.

-

Troubleshooting & Critical Considerations

Common failure modes in alkylation chemistry involve competitive elimination or hydrolysis. Use this decision matrix to diagnose issues.

Figure 2: Troubleshooting logic for optimizing the alkylation yield.

Expert Tips for Success

-

Light Sensitivity: Alkyl iodides liberate iodine (turning purple/brown) upon exposure to light. Wrap reaction vessels in aluminum foil. If the reagent is already dark brown, wash a DCM solution of it with dilute sodium thiosulfate before use.

-

Stoichiometry: Use the linker in slight excess (1.2–1.5 eq). Because it can undergo elimination to the alkene side-product, an excess ensures the nucleophile (your drug) is fully consumed.

-

Order of Operations: If your drug scaffold contains both a phenol and an amine, the alkyl iodide will preferentially react with the phenol (O-alkylation) under basic conditions (Cs₂CO₃) unless the amine is significantly more nucleophilic. Control pH or use protecting groups if N-alkylation is the specific goal.

References

-

National Institutes of Health (NIH). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC). (Demonstrates linker chemistry in PROTACs). Retrieved from [Link]

-

PubChem. tert-Butyl N-(3-iodopropyl)carbamate Compound Summary. CAS 167479-01-8.[1][2][3] Retrieved from [Link]

Sources

Application Notes & Protocols: N-Alkylation using Tert-butyl (3-iodopropyl)carbamate

Introduction: Strategic Importance in Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular design. Tert-butyl (3-iodopropyl)carbamate serves as a highly valuable reagent for this purpose, enabling the direct installation of a three-carbon chain terminating in a Boc-protected primary amine.[1][2] This transformation is more than a simple chain extension; it provides a versatile handle for a multitude of subsequent chemical modifications.

The installed aminopropyl moiety can be used to modulate physicochemical properties, such as solubility and basicity, or to act as a linker for conjugating other molecules like fluorophores, biotin, or pharmacologically active warheads.[2] The key to this reagent's utility lies in the orthogonal nature of the tert-butyloxycarbonyl (Boc) protecting group.[1][3] The Boc group is robust under many reaction conditions, including basic hydrolysis and catalytic hydrogenolysis, but can be cleanly and efficiently removed under mild acidic conditions.[4][5][6] This allows for selective deprotection without disturbing other sensitive functionalities within a complex molecule, a critical requirement in multi-step synthetic campaigns.[3][5]

This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using tert-butyl (3-iodopropyl)carbamate, covering the underlying mechanism, a detailed experimental protocol, troubleshooting, and safety considerations.

Reaction Principle and Mechanism

The N-alkylation of an amine with tert-butyl (3-iodopropyl)carbamate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[7]

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate amine (the nucleophile) attacks the electrophilic carbon atom attached to the iodine.

-

Transition State: A five-coordinate transition state is formed where a new C-N bond is partially forming as the C-I bond is partially breaking.

-

Displacement: The iodide ion is displaced as a leaving group, resulting in the formation of an ammonium salt. Iodine is an excellent leaving group, facilitating this reaction.[6]

-

Deprotonation: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial.[8][9] It serves to neutralize the hydrogen iodide (HI) formed in situ, thereby preventing the protonation and deactivation of the starting amine.[8] For primary amines, the base also deprotonates the newly formed secondary ammonium salt, regenerating a neutral secondary amine product and driving the reaction to completion.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN), is critical for solvating the ionic intermediates and reagents without interfering with the nucleophilicity of the amine.[8][10]

Mechanism Diagram

Caption: Standard workflow for N-alkylation protocol.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substrate amine (1.0 eq.). Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to dissolve the amine (typical concentration is 0.1-0.5 M).

-

Addition of Base: Add anhydrous potassium carbonate (2.5 eq.) to the stirred solution.

-

Addition of Alkylating Agent: Add tert-butyl (3-iodopropyl)carbamate (1.1 eq.) to the mixture. For highly reactive amines, this addition can be done dropwise as a solution in DMF to control any initial exotherm.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature depends on the amine's reactivity; less nucleophilic amines may require higher temperatures. [11][12]5. Monitoring: Stir the reaction vigorously for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. [13]6. Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-alkylated product. [13]

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature. [14] 2. Base is not strong enough or is insoluble. [14] 3. Amine is not nucleophilic enough (e.g., anilines). | 1. Increase temperature incrementally (e.g., to 80-100 °C). 2. Switch to a more soluble or stronger base like Cesium Carbonate (Cs₂CO₃). [10] 3. Consider adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction if using an alkyl bromide/chloride analogue. |

| Dialkylation (for Primary Amines) | 1. The mono-alkylated product is more nucleophilic than the starting amine. 2. Stoichiometry of the alkylating agent is too high. | 1. Use a larger excess of the primary amine (if feasible and cost-effective). 2. Add the alkylating agent slowly at a lower temperature to favor mono-alkylation. [13] 3. Use exactly 1.0-1.05 equivalents of the alkylating agent. |

| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of polar byproducts or residual DMF. | 1. Ensure the reaction goes to completion to consume all starting material. 2. Perform a thorough aqueous workup, including a brine wash, to remove DMF. If issues persist, consider ACN as an alternative solvent which is easier to remove. [10] |

Subsequent Boc-Deprotection

A primary advantage of this reagent is the ease of removing the Boc protecting group to liberate the primary amine. [6] Protocol: TFA-Mediated Deprotection

-

Dissolve the purified Boc-protected amine in Dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add Trifluoroacetic acid (TFA) (typically 4-10 equivalents, or as a 20-50% v/v solution in DCM).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC/LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

The resulting amine will be the TFA salt. It can be used as is or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Note: The t-butyl cation generated during deprotection can sometimes cause side reactions, such as alkylating electron-rich aromatic rings. [3][5]If this is a concern, scavengers like triethylsilane or anisole can be added to the reaction mixture.

Safety Precautions

-

Alkyl Iodides: Alkylating agents like tert-butyl (3-iodopropyl)carbamate are potentially toxic and should be handled with care. [7]Always work in a well-ventilated chemical fume hood. [15]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended). [15]* DMF: N,N-Dimethylformamide is a potent liver toxin and is suspected to have reproductive effects. [15]Avoid inhalation and skin contact. [15]* Bases: Handle potassium carbonate with care, as it is an irritant. Avoid creating dust.

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local institutional and governmental regulations.

References

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012).

- Best Conditions For N-Alkyl

- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. (2015). AKJournals.

- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd..

- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2018). PMC.

- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.

- Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.

- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem.

- tert-Butyl 3-iodopropylcarbam

- Organic Carbamates in Drug Design and Medicinal Chemistry. (2016). PMC.

- Experimental procedure for N-alkyl

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.

- SAFETY DATA SHEET - N,N-Dimethylformamide. (2024). Sigma-Aldrich.